

PK44 phosphate solubility and preparation for experiments

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Application Notes and Protocols for PK44 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK44 phosphate is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a serine protease that plays a crucial role in glucose homeostasis and immune regulation. By inhibiting DPP-IV, **PK44** phosphate prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), as well as other endogenous peptides like Stromal Cell-Derived Factor-1 α (SDF-1 α). This leads to the potentiation of their physiological effects, making **PK44** phosphate a valuable tool for research in diabetes, immunology, and regenerative medicine. These application notes provide detailed information on the solubility, preparation, and experimental use of **PK44** phosphate.

Physicochemical and Solubility Data

PK44 phosphate is supplied as a phosphate salt with the following properties:



Property	Value
Molecular Formula	C17H16F5N7O · H3PO4
Molecular Weight	527.34 g/mol [1]
CAS Number	1017682-65-3[1]
Purity	>98% (as determined by HPLC)[1]
Appearance	Powder

Solubility Data:

Solvent	Concentration
DMSO	> 10 mM[1]
Water	< 52.73 mg/mL[2][3]

Storage and Stability:

- Powder: Store at -20°C for up to 3 years.[3]
- Stock Solutions: Store at -20°C for up to 6 months or at -80°C for up to 6 months.[2][3] Avoid repeated freeze-thaw cycles by preparing aliquots.

Experimental Protocols Preparation of PK44 Phosphate Stock and Working Solutions

Materials:

- PK44 phosphate powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile phosphate-buffered saline (PBS) or cell culture medium



- Sterile polypropylene tubes
- Vortex mixer
- Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Weighing: Accurately weigh the desired amount of PK44 phosphate powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.527 mg of PK44 phosphate (Molecular Weight = 527.34 g/mol).
- Dissolving: Add the appropriate volume of anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[2]
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C.

Protocol for Preparing Working Solutions:

- Thawing: Thaw a single aliquot of the 10 mM PK44 phosphate stock solution at room temperature.
- Dilution: Prepare the desired final concentration by diluting the stock solution in the appropriate aqueous buffer (e.g., PBS) or cell culture medium. For example, to prepare a 100 μM working solution, dilute the 10 mM stock solution 1:100.
- Mixing: Gently mix the working solution by pipetting or inverting the tube.
- Use: Use the freshly prepared working solution for your experiments immediately. Do not store diluted aqueous solutions for extended periods.

In Vitro DPP-IV Inhibition Assay Protocol



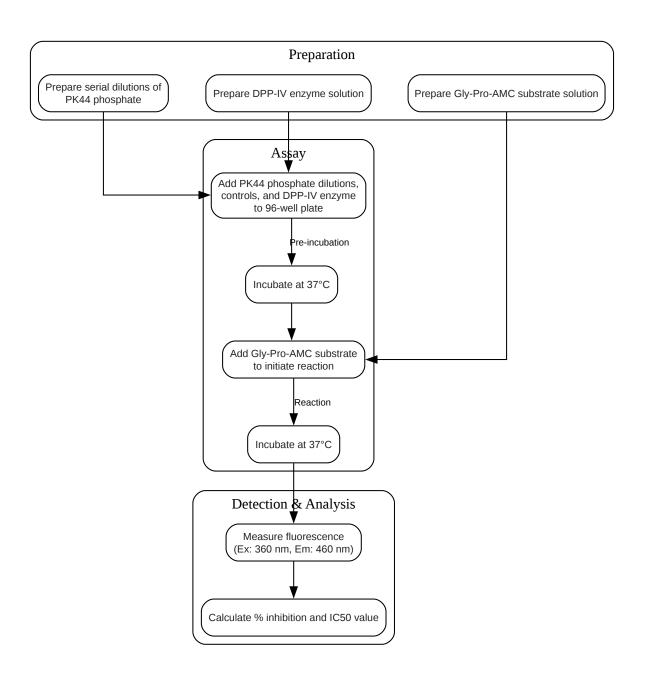
This protocol describes a general fluorometric assay to determine the in vitro inhibitory activity of **PK44** phosphate against DPP-IV.

Materials:

- Recombinant human DPP-IV enzyme
- DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- PK44 phosphate working solutions at various concentrations
- Positive control (e.g., vildagliptin)
- 96-well black microplate
- Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
- Incubator at 37°C

Experimental Workflow:





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Caption: Workflow for the in vitro DPP-IV inhibition assay.



Assay Procedure:

- Prepare Reagents:
 - Prepare serial dilutions of PK44 phosphate in assay buffer.
 - Dilute the DPP-IV enzyme to the desired concentration in assay buffer.
 - Prepare the Gly-Pro-AMC substrate solution in assay buffer.
- Assay Plate Setup (in triplicate):
 - Test wells: Add 25 μL of each PK44 phosphate dilution.
 - Positive control wells: Add 25 μL of the positive control inhibitor.
 - Enzyme activity control (100% activity): Add 25 μL of assay buffer.
 - Blank (no enzyme): Add 50 μL of assay buffer.
- Enzyme Addition: Add 25 μL of the diluted DPP-IV enzyme solution to all wells except the blank wells.
- Pre-incubation: Incubate the plate at 37°C for 10 minutes.
- Reaction Initiation: Add 50 μL of the Gly-Pro-AMC substrate solution to all wells.
- Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
- Data Analysis:
 - Subtract the average fluorescence of the blank wells from all other wells.
 - Calculate the percentage of inhibition for each concentration of PK44 phosphate using the following formula: % Inhibition = [1 (Fluorescence of test well / Fluorescence of enzyme activity control)] x 100



 Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

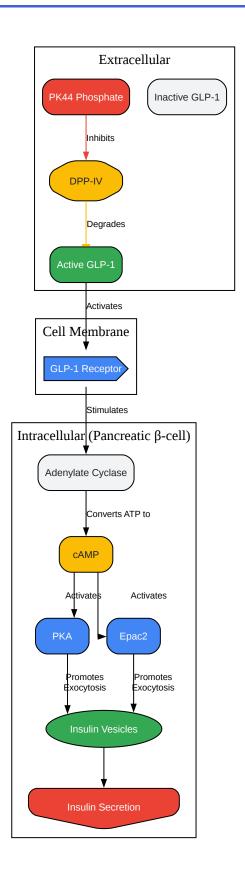
Signaling Pathways Affected by PK44 Phosphate

Inhibition of DPP-IV by **PK44** phosphate leads to increased bioavailability of its substrates, primarily GLP-1 and SDF-1 α , which in turn activates their respective downstream signaling pathways.

GLP-1 Receptor Signaling Pathway

Increased levels of active GLP-1 potentiate glucose-dependent insulin secretion from pancreatic β -cells.





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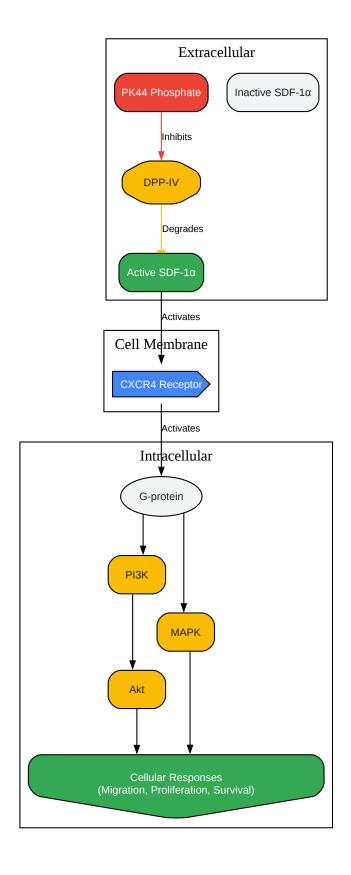
Caption: GLP-1 receptor signaling pathway.



SDF-1α/CXCR4 Signaling Pathway

Increased levels of SDF- 1α , a chemokine, can modulate various cellular processes, including cell migration, proliferation, and survival, by activating its receptor, CXCR4.





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Caption: SDF-1α/CXCR4 signaling pathway.



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